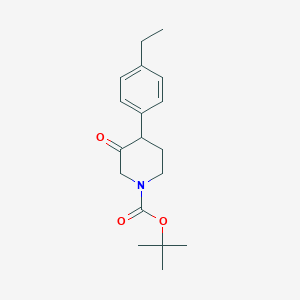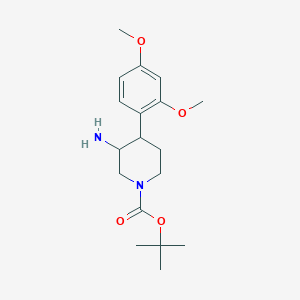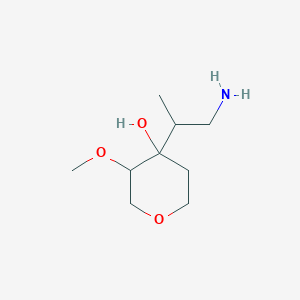
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol is a synthetic compound with a unique structure that includes an oxane ring substituted with an aminopropyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxyoxan-4-ol with 1-aminopropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aminopropyl group.
Aplicaciones Científicas De Investigación
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the methoxy group may influence the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biochemical and physiological effects, including changes in neurotransmitter release and receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A fluorinated analog with similar structural features but different electronic properties.
1-Aminopropan-2-ol: A simpler analog with a hydroxyl group instead of the oxane ring.
2-Fluoroamphetamine: A compound with a similar aminopropyl group but different aromatic substitution.
Uniqueness
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol is unique due to its combination of an oxane ring, aminopropyl group, and methoxy group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
4-(1-aminopropan-2-yl)-3-methoxyoxan-4-ol |
InChI |
InChI=1S/C9H19NO3/c1-7(5-10)9(11)3-4-13-6-8(9)12-2/h7-8,11H,3-6,10H2,1-2H3 |
Clave InChI |
XXRCXEAXTNTTDC-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1(CCOCC1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


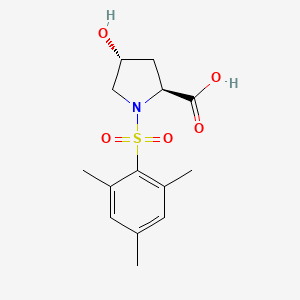
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
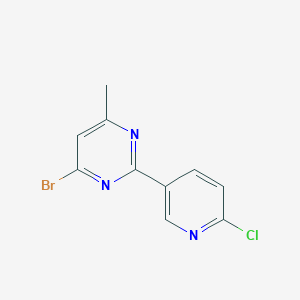

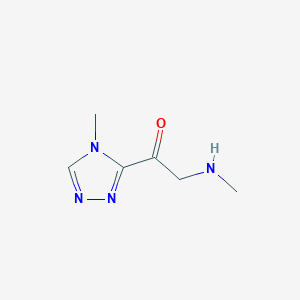
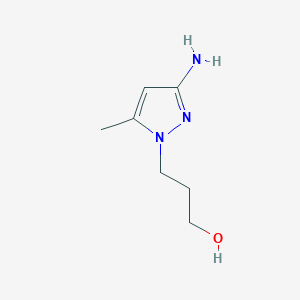

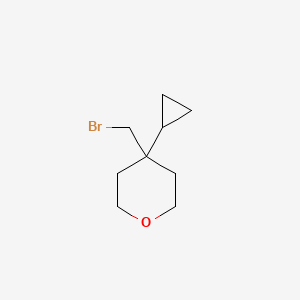
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
